molecular formula C6H4ClN5 B2523926 3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine CAS No. 75792-73-3

3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine

Cat. No.: B2523926
CAS No.: 75792-73-3
M. Wt: 181.58
InChI Key: ZDKYCLHKQCVJCK-UHFFFAOYSA-N
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Description

3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom and a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 1H-1,2,4-triazole under suitable conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Cyclization Reactions: The compound can form fused ring systems through cyclization reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-6-(1H-1,2,4-triazol-1-yl)pyridazine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of 3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine is its potential as an anticancer agent. Research has shown that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression, particularly the c-Met kinase. In a study evaluating novel triazolo-pyridazine derivatives, compound 12e demonstrated significant cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively . This suggests that modifications to the triazole moiety can enhance biological activity.

Table 1: Cytotoxicity of Selected Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (μM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

Antibacterial and Antioxidant Properties

The compound also exhibits notable antibacterial and antioxidant properties. Its ability to act as a ligand in metal complexes has been explored to enhance its biological efficacy through metal coordination. Such properties make it a candidate for further development in pharmaceutical applications.

Material Science

Conductive Polymers
In material science, the unique structure of this compound makes it suitable for the synthesis of conductive polymers. These polymers have applications in electronics and energy storage systems due to their electrical conductivity and stability .

Organic Semiconductors
The pyridazine ring can be functionalized to create new organic semiconductors used in devices such as solar cells and organic light-emitting diodes (OLEDs). The compound's planar structure facilitates π-π stacking interactions essential for efficient charge transport in these materials.

Organic Synthesis

The compound serves as a versatile building block for synthesizing new molecules with unique properties. Its triazole ring can be utilized to create various heterocycles that may serve as precursors for drug development or novel materials . The synthetic pathways often involve multi-step reactions starting from readily available pyridazine derivatives.

Case Studies

Several studies highlight the versatility of this compound:

  • A study on triazolo-pyridazine derivatives indicated their potential as c-Met inhibitors with significant anticancer activity .
  • Research into the synthesis of metal complexes involving this compound showed enhanced stability and reactivity when coordinated with transition metals .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine is unique due to its combination of a pyridazine ring with a triazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new chemical entities with diverse applications.

Biological Activity

3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, featuring a pyridazine ring substituted with a chlorine atom and a triazole moiety, contributes to its potential as a therapeutic agent in various fields, including medicinal chemistry and agriculture. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C7H5ClN4C_7H_5ClN_4. The compound's structure can be represented as follows:

3 Chloro 6 1H 1 2 4 triazol 1 YL pyridazine\text{3 Chloro 6 1H 1 2 4 triazol 1 YL pyridazine}

This structure allows for various interactions with biological targets due to the presence of both the triazole and pyridazine moieties.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and engage in π-π interactions with target proteins, enhancing binding affinity and specificity. This interaction may lead to the inhibition of critical enzymes involved in cancer cell survival or pathogen growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various fungal strains, suggesting potential applications in agricultural fungicides.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Escherichia coli32 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. Specifically, it has shown promise as an inhibitor of hormone-dependent breast cancer. Its mechanism involves targeting estrogen receptors and inhibiting their activity, which is crucial for the proliferation of certain cancer cells .

Case Study: Hormone-Dependent Breast Cancer

In a preclinical study involving hormone-dependent breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound's effectiveness was attributed to its role in inhibiting key signaling pathways involved in cancer progression.

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with 1H-1,2,4-triazole under basic conditions. This method not only yields the desired compound but also allows for further modifications to enhance biological activity .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for developing new bioactive molecules. Its derivatives have been explored for their potential use as enzyme inhibitors and in the design of novel anticancer agents .

Comparison with Similar Compounds

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
3-Chloro-6-(benzoimidazol-1-yl)pyridazineBenzoimidazoleAntimicrobial
3-Chloro-1-methyl-1H-1,2,4-triazoleTriazoleAntifungal

This compound is distinguished by its unique combination of structural features that enhance its biological activity compared to other similar compounds.

Properties

IUPAC Name

3-chloro-6-(1,2,4-triazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKYCLHKQCVJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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